molecular formula C6H15Cl2N B143288 2-Chloro-N,N-diethylethanamine hydrochloride CAS No. 869-24-9

2-Chloro-N,N-diethylethanamine hydrochloride

Cat. No.: B143288
CAS No.: 869-24-9
M. Wt: 172.09 g/mol
InChI Key: RAGSWDIQBBZLLL-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylethanamine hydrochloride is a chemical compound with the molecular formula C6H15Cl2N. This compound is primarily used as an alkylating agent in various chemical syntheses and has applications in pharmaceuticals and other industries .

Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-diethylethanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to these molecules. This alkylation process can modify the structure and function of the target biomolecules, leading to changes in their activity. For example, it can alkylate nucleophilic sites on proteins, such as the amino groups of lysine residues, altering the protein’s function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. It can influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may induce mild stress responses, while higher concentrations can lead to significant cellular damage and apoptosis. The compound’s ability to alkylate DNA and proteins can disrupt normal cellular processes, leading to altered gene expression and metabolic imbalances .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. It primarily acts as an alkylating agent, transferring its alkyl group to nucleophilic atoms such as nitrogen and oxygen in DNA, RNA, and proteins. This alkylation can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cell death. Additionally, the alkylation of proteins can alter their structure and function, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to cumulative cellular damage, affecting cell viability and function. In vitro and in vivo studies have shown that prolonged exposure can result in significant alterations in cellular processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to severe cellular and tissue damage. High doses can result in systemic toxicity, affecting multiple organs and leading to adverse health outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an alkylating agent. It can interact with enzymes and cofactors involved in metabolic processes, altering their activity and affecting metabolic flux. The compound’s alkylation of biomolecules can lead to changes in metabolite levels, disrupting normal metabolic homeostasis. Additionally, its interaction with metabolic enzymes can influence the overall metabolic rate and efficiency .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles. Its localization can influence its activity and function, with specific targeting signals or post-translational modifications directing it to particular compartments. The compound’s presence in the nucleus can lead to DNA alkylation, while its localization in the cytoplasm can affect protein function .

Properties

IUPAC Name

2-chloro-N,N-diethylethanamine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAGSWDIQBBZLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-35-6 (Parent)
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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DSSTOX Substance ID

DTXSID1029203
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Molecular Weight

172.09 g/mol
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Physical Description

Tan powder; [MSDSonline]
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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CAS No.

869-24-9
Record name 2-(Diethylamino)ethyl chloride hydrochloride
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Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Record name Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1)
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Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Record name 2-chloroethyldiethylammonium chloride
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Record name DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE
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Record name 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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